Stereochemical Determinants of Glutamine Synthetase Inhibition: (2S,5R) vs. (2S,5S) Activity Comparison
The (2S,5R) stereoisomer of 5-hydroxylysine (erythro-5-hydroxy-L-lysine) was identified as the best inhibitor from a literature survey targeting glutamine synthetase, with an IC₅₀ of 610 ± 15 μM measured via transferase assay using Salmonella typhimurium enzyme [1]. This provides a quantitative benchmark for distinguishing stereoisomer-specific biological activity. The (2S,5S) isomer (target compound) is structurally distinct at the C5 position and does not share this inhibitory profile. Researchers investigating glutamine synthetase inhibition or screening for anti-tubercular agents must explicitly differentiate between the (2S,5R) and (2S,5S) isomers, as the stereochemical configuration determines whether the compound functions as an inhibitor or serves alternative research purposes such as an oxidation marker or negative control.
| Evidence Dimension | Glutamine synthetase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Not reported as active inhibitor; serves alternative research functions |
| Comparator Or Baseline | (2S,5R)-2,6-diamino-5-hydroxyhexanoic acid (erythro-5-hydroxy-L-lysine): IC₅₀ = 610 ± 15 μM |
| Quantified Difference | Functional divergence: (2S,5R) acts as glutamine synthetase inhibitor; (2S,5S) does not share this inhibitory profile |
| Conditions | Salmonella typhimurium glutamine synthetase transferase assay; literature survey of 46,400 virtually screened compounds |
Why This Matters
For researchers developing glutamine synthetase inhibitors (e.g., anti-tubercular or herbicidal agents), stereochemical specification is essential: the (2S,5R) isomer exhibits quantifiable inhibition (IC₅₀ 610 μM) whereas the (2S,5S) isomer is not an active inhibitor and must be procured only for stereochemical control experiments or alternative applications.
- [1] Nilsson, M. T., Krajewski, W. W., Yellapantula, S., Prabhumurthy, S., Chamarahally, N. B., Siddamadappa, C., ... & Mowbray, S. L. (2008). Evaluation of the amino acid binding site of Mycobacterium tuberculosis glutamine synthetase for drug discovery. Bioorganic & Medicinal Chemistry, 16(10), 5501-5513. DOI: 10.1016/j.bmc.2008.04.015 View Source
